

Spectroscopic Analysis of 1,3-Diaminopropane Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Diaminopropane dihydrochloride

Cat. No.: B083324

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,3-diaminopropane dihydrochloride** (CAS Number: 10517-44-9). The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols typically employed for such analyses. This guide is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, quality control, and drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **1,3-diaminopropane dihydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.2	Triplet	4H	2 x -CH ₂ -NH ₃ ⁺
~2.1	Quintet	2H	-CH ₂ -CH ₂ -CH ₂ -

¹³C NMR Data

Chemical Shift (ppm)	Assignment
~37.5	-CH ₂ -NH ₃ ⁺
~25.0	-CH ₂ -CH ₂ -CH ₂ -

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000-2800	Strong, Broad	N-H stretch (ammonium), C-H stretch
~1600-1500	Medium	N-H bend (ammonium)
~1500-1400	Medium	C-H bend (scissoring)
~1400-1300	Medium	C-H bend (wagging)
~1100-1000	Medium	C-N stretch

Mass Spectrometry (MS)

m/z	Ion
75.1	[M+H] ⁺ (Monoprotonated molecule)
74.1	[M] ⁺ (Radical cation of the free base)

Experimental Protocols

The following are detailed methodologies representative of the techniques used to acquire the spectroscopic data for **1,3-diaminopropane dihydrochloride**.

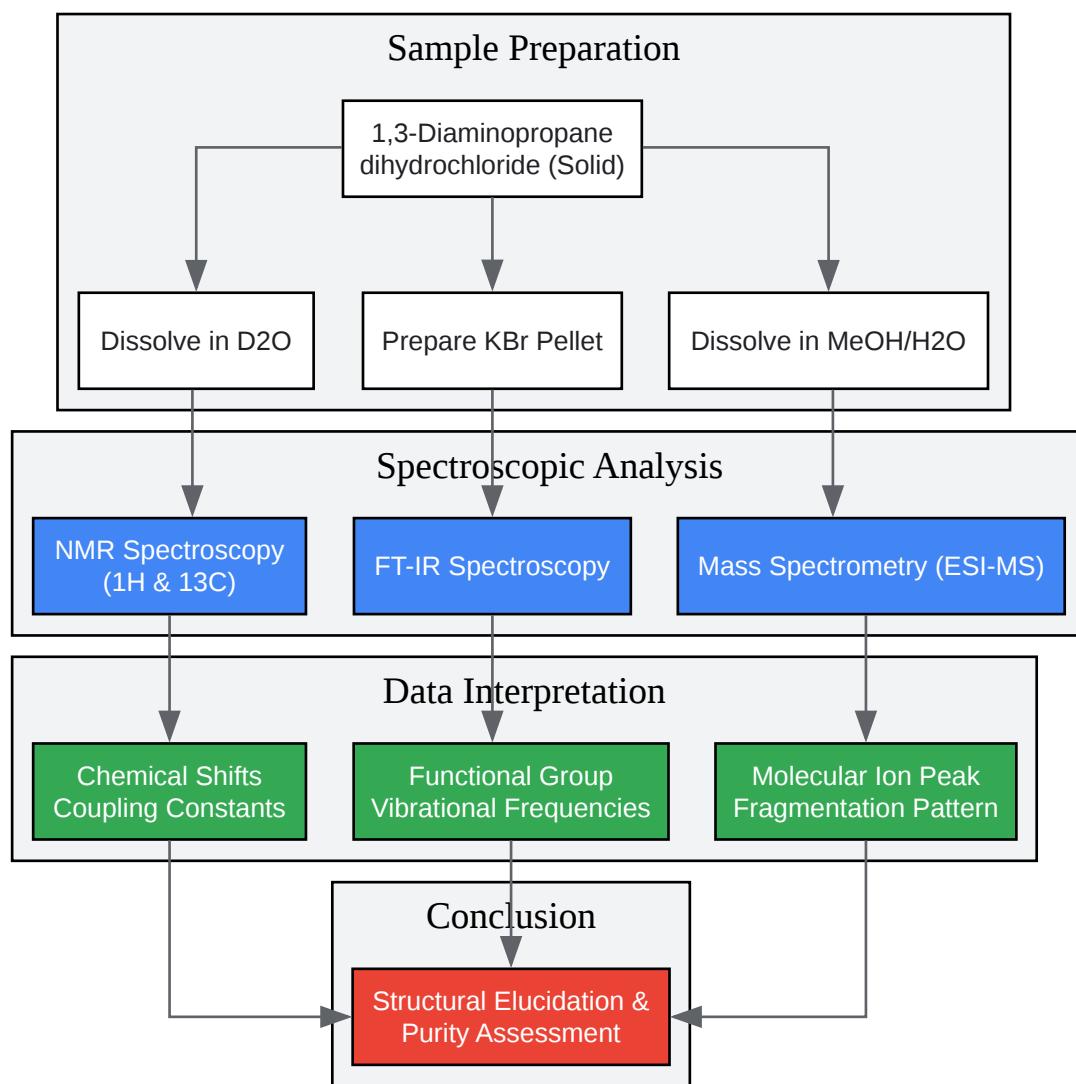
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A solution of **1,3-diaminopropane dihydrochloride** was prepared by dissolving approximately 10-20 mg of the solid in 0.5-0.7 mL of deuterium oxide (D₂O).

- Instrumentation: ^1H and ^{13}C NMR spectra were acquired on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz.
- ^1H NMR Acquisition:
 - Solvent: Deuterium Oxide (D_2O)
 - Temperature: 298 K
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Pulse Width: 30°
- ^{13}C NMR Acquisition:
 - Solvent: Deuterium Oxide (D_2O)
 - Temperature: 298 K
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Pulse Program: Proton-decoupled (zgpg30)

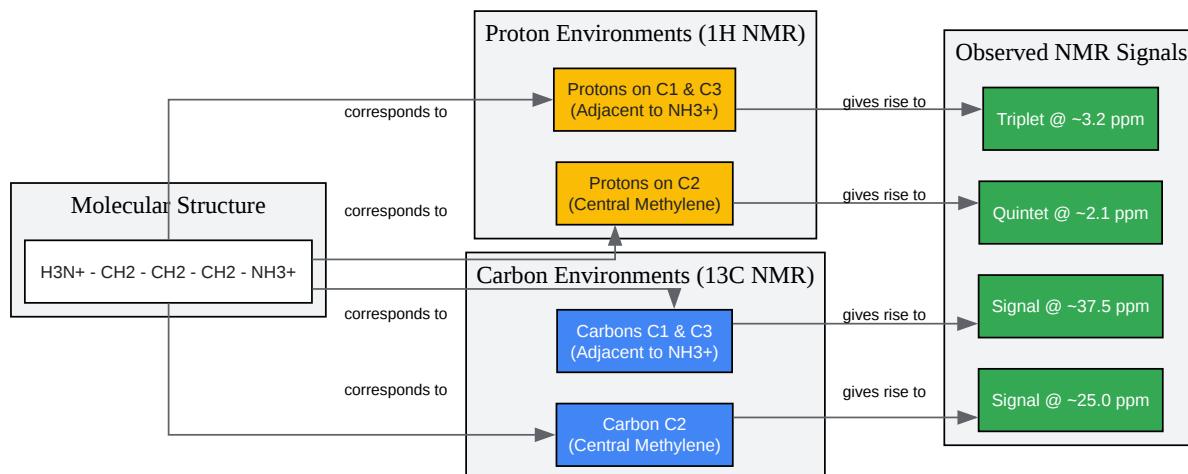
Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid **1,3-diaminopropane dihydrochloride** was finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
- Acquisition Parameters:
 - Spectral Range: 4000-400 cm^{-1}


- Resolution: 4 cm⁻¹
- Number of Scans: 16
- Mode: Transmittance

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **1,3-diaminopropane dihydrochloride** was prepared in a methanol:water (1:1) solvent system at a concentration of approximately 1 mg/mL.
- Instrumentation: Mass spectral analysis was performed using a Waters Xevo G2-XS QToF Mass Spectrometer equipped with an electrospray ionization (ESI) source.
- Acquisition Parameters:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Capillary Voltage: 3.0 kV
 - Cone Voltage: 30 V
 - Source Temperature: 120 °C
 - Desolvation Temperature: 350 °C
 - Desolvation Gas Flow: 600 L/hr
 - Mass Range: 50-500 m/z


Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **1,3-diaminopropane dihydrochloride**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

[Click to download full resolution via product page](#)

Caption: NMR Signal Correlation Diagram.

- To cite this document: BenchChem. [Spectroscopic Analysis of 1,3-Diaminopropane Dihydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b083324#spectroscopic-data-nmr-ir-mass-spec-of-1-3-diaminopropane-dihydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com